Larotrectinib
Overview
Description
Larotrectinib, sold under the brand name Vitrakvi, is a medication used to treat solid tumors (cancer) that are caused by certain abnormal NTRK genes . It is an inhibitor of tropomyosin kinase receptors TrkA, TrkB, and TrkC . It was discovered by Array BioPharma and licensed to Loxo Oncology in 2013 .
Synthesis Analysis
The synthesis of Larotrectinib involves reactions under alkaline conditions. The alkali used can be selected from a variety of substances including sodium carbonate, sodium bicarbonate, potassium carbonate, and others .
Molecular Structure Analysis
Larotrectinib has a molecular formula of C21H22F2N6O2 and a molecular weight of 428.44 . It has been characterized using cellular models of wild-type TRKA/B/C fusions and resistance mutant variants .
Chemical Reactions Analysis
Larotrectinib has been reported to have acquired drug resistance and liver toxicity following off-label use .
Physical And Chemical Properties Analysis
Larotrectinib has a molecular formula of C21H22F2N6O2 and a molecular weight of 428.44 .
Scientific Research Applications
Treatment of Solid Tumors with NTRK Gene Fusions : Larotrectinib is approved for treating adult and pediatric patients with solid tumors that have NTRK gene fusions. These gene fusions are not specific to any single type of cancer but can occur in multiple cancer types. The efficacy of Larotrectinib in this regard is highly notable, showing significant therapeutic effects across a variety of tumor types (Scott, 2019; Drilon et al., 2018).
First Tumor-Agnostic Treatment Based on Genomic Insights : Larotrectinib's FDA approval marks the first instance where a treatment indication is "tumor-agnostic" and based on specific genetic characteristics of the cancer, namely NTRK fusions. This represents a significant advancement in precision medicine for cancer treatment (Huang & Feng, 2019).
Pharmacokinetic Studies : Research into the pharmacokinetics of Larotrectinib, including its oral bioavailability and brain accumulation, is essential for optimizing its clinical use. Studies have explored the roles of various drug transporters and enzymes in its pharmacokinetic behavior (Wang et al., 2020).
Analytical Methods for Drug Monitoring : The development and validation of methods for quantifying Larotrectinib in biological samples, such as plasma, are crucial for both clinical and research purposes. These methods facilitate pharmacokinetic studies and help in monitoring drug levels in patients (Chae et al., 2020).
Impact on Pediatric Oncology : Larotrectinib has shown significant promise in treating pediatric solid tumors harboring NTRK gene fusions. Its efficacy and safety profile make it a valuable option in pediatric oncology (Laetsch et al., 2018).
Mechanism of Action in Cancer Treatment : Studies on Larotrectinib's mechanism, such as its impact on autophagic cell death in colon cancer, provide deeper insights into how the drug exerts its anticancer effects. This can lead to better understanding and potentially improved cancer treatments (Kong et al., 2022).
Safety And Hazards
Larotrectinib has been reported to cause treatment-related adverse events in some patients, with grade 3-4 adverse events in 3 patients . It is considered toxic and should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is also recommended to avoid inhalation, contact with eyes and skin, and dust and aerosol formation .
Future Directions
properties
IUPAC Name |
(3S)-N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypyrrolidine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N6O2/c22-13-3-4-16(23)15(10-13)18-2-1-7-28(18)19-6-9-29-20(26-19)17(11-24-29)25-21(31)27-8-5-14(30)12-27/h3-4,6,9-11,14,18,30H,1-2,5,7-8,12H2,(H,25,31)/t14-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNZQNWKBKUAII-KBXCAEBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CC[C@@H](C4)O)C5=C(C=CC(=C5)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101020707 | |
Record name | Larotrectinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101020707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tropomysoin Receptor Kinases (TRK) like TRKA, TRKB, and TRKC elicit activities that regulate the natural growth, differentiation, and survival of neurons when they interact with endogenous neutrotrophin ligands. TRKA, TRKB, and TRKC are themselves encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. It has been discovered that chromosomal rearrangements involving in-frame fusions of these genes with various partners, translocations in the TRK kinase domains, mutations in the TRK ligand-binding site, amplifications of NTRK, or the expression of TRK splice variants can result in constitutively-activated chimeric TRK fusion proteins that can act as oncogenic drivers that promote cell proliferation and survival in tumor cell lines. Subsequently, larotrectinib functions as an inhibitor of TRKs including TRKA, B, and C. In in vitro and in vivo tumor models, larotrectinib demonstrated anti-tumor activity in cells with constitutive activation of TRK proteins resulting from gene fusions, deletion of a protein regulatory domain, or in cells with TRK protein overexpression. Larotrectinib had minimal activity in cell lines with point mutations in the TRKA kinase domain, including the clinically identified acquired resistance mutation, G595R. Point mutations in the TRKC kinase domain with clinically identified acquired resistance to larotrectinib include G623R, G696A, and F617L. | |
Record name | Larotrectinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14723 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Larotrectinib | |
CAS RN |
1223403-58-4 | |
Record name | (3S)-N-[5-[(2R)-2-(2,5-Difluorophenyl)-1-pyrrolidinyl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxy-1-pyrrolidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1223403-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Larotrectinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1223403584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Larotrectinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14723 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Larotrectinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101020707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LAROTRECTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF9462I9HX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Citations
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